molecular formula C15H21N3O2 B12685204 3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide CAS No. 1093205-93-6

3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide

Cat. No.: B12685204
CAS No.: 1093205-93-6
M. Wt: 275.35 g/mol
InChI Key: YEAJJBVTZYRLMH-UHFFFAOYSA-N
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Description

3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide is a complex organic compound with a molecular formula of C15H21N3O2. This compound features a unique structure that includes an aromatic ring, a nitrile group, and an amide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-amino-2-cyanophenol with 2,2-dimethylpropanoyl chloride in the presence of a base to form the intermediate 3-(3-amino-2-cyanophenoxy)-2,2-dimethylpropanoic acid. This intermediate is then reacted with propylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-amino-2-cyanophenoxy)-N-isopropyl-2,2-dimethylpropanamide
  • 3-(3-amino-2-cyanophenoxy)-2,2-dimethylpropanoic acid

Uniqueness

Compared to similar compounds, 3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide offers unique properties due to its specific structural features. These include enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1093205-93-6

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide

InChI

InChI=1S/C15H21N3O2/c1-4-8-18-14(19)15(2,3)10-20-13-7-5-6-12(17)11(13)9-16/h5-7H,4,8,10,17H2,1-3H3,(H,18,19)

InChI Key

YEAJJBVTZYRLMH-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(C)(C)COC1=CC=CC(=C1C#N)N

Origin of Product

United States

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